4,7-diethynylbenzo[c][1,2,5]thiadiazole
Overview
Description
4,7-diethynylbenzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two ethynyl groups attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties and are widely used in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4,7-dibromo-2,1,3-benzothiadiazole with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-diethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Oxidation and Reduction: The benzothiadiazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various π-extended systems and conjugated polymers, which are valuable in the field of organic electronics.
Scientific Research Applications
4,7-diethynylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of OLEDs, organic solar cells, and OFETs due to its electron-accepting properties.
Photoluminescent Compounds: Utilized in the synthesis of photoluminescent materials for light-emitting applications.
Molecular Probes: Employed in the design of molecular probes for biological imaging and sensing.
Mechanism of Action
The mechanism by which 4,7-diethynylbenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core facilitates charge transfer processes, making it an effective component in electronic devices. The ethynyl groups enhance conjugation, improving the compound’s electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole, 4,7-dibromo-: Used as a precursor in the synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole.
2,1,3-Benzothiadiazole, 4,7-di-2-thienyl-: Another derivative with thiophene groups, used in organic electronics.
2,1,3-Benzothiadiazole, 4,7-diphenyl-: Contains phenyl groups, used in photoluminescent applications.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
Properties
IUPAC Name |
4,7-diethynyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2S/c1-3-7-5-6-8(4-2)10-9(7)11-13-12-10/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKUTUAYYLJECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=NSN=C12)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477390 | |
Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316384-85-7 | |
Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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